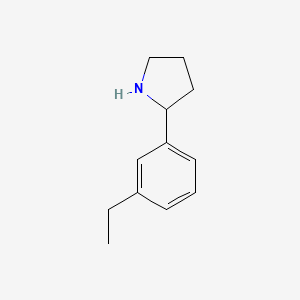

2-(3-Ethylphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-10-5-3-6-11(9-10)12-7-4-8-13-12/h3,5-6,9,12-13H,2,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMKMSWCHRTDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Ethylphenyl Pyrrolidine and Analogous Structures

Strategic Approaches to Pyrrolidine (B122466) Ring Construction

The construction of the pyrrolidine ring can be achieved through various strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. These methods can be broadly categorized into those that build the ring from acyclic precursors and those that modify a pre-existing ring. nih.govresearchgate.net

Nucleophilic Substitution Reactions for Pyrrolidine Scaffold Elaboration

One of the most direct methods for constructing the pyrrolidine ring involves intramolecular nucleophilic substitution. This approach typically utilizes a linear precursor containing a nucleophilic amine and an electrophilic center, such as an alkyl halide. For instance, the synthesis of N-methylpyrrolidine can be achieved through the reaction of methylamine (B109427) and 1,4-dibromobutane (B41627) in an aqueous medium. vjs.ac.vn

A notable example of elaborating a pyrrolidine scaffold via nucleophilic substitution is the synthesis of pyrrolidine-sulfamide ligands. benthamdirect.com In this process, a Mitsunobu reaction is employed using a chiral amino alcohol, like (R)- or (S)-(S)-1-benzylpyrrolidin-2-ylmethanol, and tert-butyl pyrrolidin-1-yl-sulfonylcarbamate as the nucleophile. benthamdirect.com Interestingly, this reaction proceeds with retention of configuration at the exocyclic stereocenter due to neighboring group participation, leading to the formation of the desired pyrrolidine derivative instead of a ring-expanded piperidine (B6355638). benthamdirect.com This highlights the nuanced control that can be exerted in nucleophilic substitution reactions to achieve specific stereochemical outcomes.

[3+2] Cycloaddition Reactions in Polysubstituted Pyrrolidine Synthesis

[3+2] Cycloaddition reactions represent a powerful and convergent strategy for the synthesis of highly functionalized and polysubstituted pyrrolidines. researchgate.netresearchgate.net This method involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). nih.gov Azomethine ylides are commonly employed as 1,3-dipoles, which can be generated in situ from various precursors, including α-amino acids and their esters. mdpi.comchemistryviews.org

These cycloadditions offer a high degree of stereocontrol, allowing for the synthesis of densely substituted pyrrolidines with multiple stereogenic centers in a single step. chemistryviews.org For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides generated from imino esters, catalyzed by silver carbonate, yields pyrrolidines with up to four stereocenters with good to excellent diastereoselectivity. chemistryviews.org The versatility of this approach is further demonstrated by the use of various dipolarophiles, such as alkenes, which react with azomethine ylides to form the pyrrolidine ring. chemistryviews.org Organocatalysis has also been successfully applied to achieve enantioselective [3+2] cycloadditions, for instance, in the synthesis of benzopyrano[3,4-c]pyrrolidine derivatives. nih.govacs.org

One-Pot Multi-Component Reaction Strategies

One-pot multi-component reactions (MCRs) have emerged as highly efficient and atom-economical methods for synthesizing complex molecules like polysubstituted pyrrolidines from simple starting materials. rasayanjournal.co.inresearchgate.net These reactions involve the sequential combination of three or more reactants in a single reaction vessel, avoiding the need for isolation of intermediates.

A notable example is the three-component reaction of an amine, an acetylene (B1199291) dicarboxylate, and formaldehyde (B43269). rasayanjournal.co.in By carefully controlling the stoichiometry of the reactants, either pyrrolidines or tetrahydropyrimidines can be selectively synthesized. rasayanjournal.co.in For instance, a 1:1:4 molar ratio of primary amine, acetylene dicarboxylate, and formaldehyde favors the formation of highly functionalized pyrrolidines. rasayanjournal.co.in Another powerful MCR involves the 1,3-dipolar cycloaddition of azomethine ylides generated in situ from isatins and amino acids with various dipolarophiles, leading to the construction of diverse spiro-oxindole scaffolds containing the pyrrolidine ring. mdpi.com These MCRs often proceed with high efficiency and can be performed under environmentally benign conditions, for example, using water as a solvent. rasayanjournal.co.in

Functionalization of Preformed Pyrrolidine Ring Systems

In addition to constructing the pyrrolidine ring from acyclic precursors, functionalization of a pre-existing pyrrolidine scaffold is a common and versatile strategy. nih.govresearchgate.netchemrxiv.org This approach allows for the introduction of various substituents at different positions of the ring, enabling the synthesis of a diverse library of pyrrolidine derivatives.

A prominent example is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. chemrxiv.org This reaction allows for the direct introduction of an aryl group at the 3-position of the pyrrolidine ring, a key structural motif in many biologically active molecules. chemrxiv.org The process demonstrates broad substrate scope and can deliver drug-like molecules in a single step from readily available starting materials. chemrxiv.org Another method involves the N-alkylation of 2-arylpyrrolidines with compounds like 1-(3-chloropropyl)-5-aryl-2H-tetrazoles to generate tetrazole derivatives bearing a pyrrolidine moiety. nih.gov This reaction proceeds with good yields for a range of substituents on both the tetrazole and pyrrolidine rings. nih.gov

Stereoselective Synthesis and Diastereomeric Control in 2-(3-Ethylphenyl)pyrrolidine Chemistry

The stereochemistry of the pyrrolidine ring and its substituents is crucial for its biological activity. nih.gov Therefore, the development of stereoselective synthetic methods is of paramount importance. For 2-substituted pyrrolidines like this compound, controlling the stereocenter at the 2-position is a key challenge.

One effective strategy for achieving high diastereoselectivity is the use of chiral auxiliaries. For example, O-pivaloyl-protected D-galactopyranosylamine can be used to synthesize (S)-configured α-substituted homoallylamines with high diastereoselectivity. cas.cz Subsequent electrophile-induced cyclization of these intermediates yields 2-substituted pyrrolidines with high diastereomeric purity. cas.cz Similarly, η4-dienetricarbonyliron complexes can act as stereodirecting elements in the synthesis of 2-dienyl-substituted pyrrolidines, leading to excellent diastereoselectivity. figshare.comacs.org

Furthermore, crystallization-induced diastereomer transformation can be a powerful tool for obtaining diastereomerically pure 2-arylpyrrolidines. researchgate.net In some cases, the crystallization of a racemic mixture of a base with a chiral acid can lead to a salt where the undesired diastereomer is incorporated into the crystal lattice as a solid solution, allowing for the isolation of the desired diastereomer. researchgate.net

Optimization of Reaction Conditions for Yield and Purity Enhancement

Optimizing reaction conditions is a critical step in any synthetic sequence to maximize the yield and purity of the desired product. This often involves a systematic investigation of various parameters, including temperature, solvent, catalyst loading, and reactant stoichiometry. acs.org

For instance, in the synthesis of 3-aryl pyrrolidines via palladium-catalyzed hydroarylation, a screening study identified that using 4 mol% of a palladium catalyst with a specific bromide substrate provided the optimal balance of stoichiometry, reaction time, and yield. chemrxiv.org Similarly, in the multi-step SNAr reaction of 2,4-difluoronitrobenzene (B147775) with pyrrolidine, a Design of Experiments (DoE) approach was used to find that higher temperatures, longer residence times, and higher equivalents of pyrrolidine led to a 93% yield of the desired ortho-substituted product. acs.org However, these conditions also increased the formation of an impurity, highlighting the need to balance yield with purity considerations. acs.org

In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, optimization of the reactant ratio and solvent was crucial. beilstein-journals.org For example, reacting 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one with 4-methoxybenzylamine (B45378) in DMF at 95 °C increased the yield to 62%, compared to only 36% in glacial acetic acid. beilstein-journals.org

Application of Green Chemistry Principles in the Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine-containing compounds, such as this compound, is of significant interest due to their prevalence in bioactive natural products and pharmaceuticals. acs.orgnih.gov The growing emphasis on sustainable chemical manufacturing has spurred the development of synthetic methodologies that adhere to the principles of green chemistry. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous substances. This section details the application of green chemistry principles, including the use of alternative energy sources, biocatalysis, environmentally benign solvents, and atom-economical reactions, to the synthesis of pyrrolidine derivatives.

A core tenet of green chemistry is the use of less hazardous and more environmentally benign reagents and reaction conditions. mdpi.com Traditional methods for synthesizing pyrrolidines often involve toxic reagents, harsh conditions, or transition metal catalysts that can be costly and environmentally damaging. nih.gov Green methodologies seek to replace these with safer and more sustainable alternatives.

Alternative Energy Sources: Microwave and Electrochemical Synthesis

The use of alternative energy sources like microwave irradiation and electricity represents a significant advance in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for synthesizing N-heterocycles. nih.govresearchgate.net Microwave heating can accelerate reaction rates by efficiently and uniformly heating the reaction mixture, which can lead to cleaner reactions with fewer byproducts. nih.govnih.gov For instance, a greener approach for the synthesis of N-arylpyrrolidines from arylamines and 1,4-dimesyloxybutane was developed using microwave irradiation in an aqueous potassium carbonate medium, eliminating the need for a catalyst. nih.govresearchgate.net This method highlights the benefits of MAOS in terms of speed and environmental friendliness compared to conventional heating. nih.gov

| Method | Catalyst | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | Cu(OTf)2 | 5 hours | 71 |

| Microwave Irradiation | Cu(OTf)2 | 1 hour | 96 |

Electrochemical synthesis offers another sustainable pathway by using electricity to drive chemical reactions, often under mild, ambient conditions without the need for chemical oxidants or reductants. nih.govchemistryviews.org The electroreductive cyclization of imines with dihaloalkanes has been successfully demonstrated for producing pyrrolidine derivatives in a flow microreactor. nih.govnih.gov This method is advantageous as it can generate highly reactive species directly at the electrode surface and often uses inexpensive and readily available materials for the electrodes, such as graphite (B72142) and stainless steel. nih.govchemistryviews.org The process can be scaled up and even powered by renewable energy sources like solar panels, further enhancing its green credentials. chemistryviews.org

Biocatalysis in Pyrrolidine Synthesis

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity and efficiency under mild, aqueous conditions. mdpi.com This approach is particularly valuable for synthesizing chiral molecules, a common feature in pharmacologically active pyrrolidines.

Recent advancements have demonstrated the power of engineered enzymes for constructing chiral pyrrolidines. For example, directed evolution of a cytochrome P411 enzyme has yielded variants capable of catalyzing intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidine derivatives with good to excellent enantioselectivity and efficiency. acs.orgnih.govescholarship.orgcaltech.edu This biocatalytic platform provides a concise route to valuable N-heterocyclic building blocks from simple precursors. acs.orgnih.gov

Other enzymatic strategies include the use of laccases for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones and transaminases for the enantioselective reductive amination of 1,4-diketones to produce chiral 2,5-disubstituted pyrrolidines. nih.gov These biocatalytic methods often outperform traditional chemical catalysts in terms of selectivity and operate under much milder conditions. nih.gov

| Enzyme Type | Reaction Type | Substrate Type | Key Advantage | Reference |

|---|---|---|---|---|

| Engineered Cytochrome P411 | Intramolecular C-H Amination | Organic Azides | High enantioselectivity and catalytic efficiency for chiral pyrrolidines. | acs.orgnih.gov |

| Laccase (from Myceliophthora thermophila) | Oxidation / 1,4-Addition | Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Efficient and stereoselective synthesis of pyrrolidine-2,3-diones. | nih.gov |

| ω-Transaminase | Reductive Amination | 1,4-Diketones | Enantioselective synthesis of chiral pyrrolines as precursors. | mdpi.com |

Green Solvents and Catalyst-Free Conditions

The choice of solvent is a critical factor in green chemistry. Ideal solvents are non-toxic, readily available, and recyclable. Water is considered a premier green solvent due to its non-flammability, non-toxicity, and abundance. mdpi.com

Several synthetic protocols for pyrrolidine derivatives have been developed using water or aqueous-ethanolic mixtures as the reaction medium. rasayanjournal.co.inrsc.orgresearchgate.net For example, a one-pot, three-component cascade reaction to produce highly functionalized pyrrolidines can be efficiently carried out in water, mediated by an inexpensive and recyclable phase-transfer catalyst. rasayanjournal.co.in Similarly, catalyst-free, three-component domino reactions have been achieved in an ethanol-water mixture at room temperature, offering high yields without the need for toxic solvents or column chromatography. researchgate.net

Ionic liquids (ILs) have also gained attention as green solvents and catalysts. researchgate.netingentaconnect.commdpi.comeurekaselect.com Their low vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic compounds. researchgate.neteurekaselect.com Pyrrolidinium-based ionic liquids have been developed and used as recyclable catalysts for condensation reactions under solvent-free conditions, providing excellent yields in short reaction times. thieme-connect.de

| Solvent System | Reaction Type | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Water | Three-component cascade reaction | TBAB (Phase-transfer catalyst) | Environmentally benign, cost-effective, catalyst is recyclable. | rasayanjournal.co.in |

| Ethanol/Water | Three-component domino reaction | Catalyst-free, room temperature | Eco-friendly, high yields, easy product isolation. | researchgate.net |

| Ionic Liquid ([Pyrr][OAc]) | Condensation | Solvent-free, room temperature | Green, recyclable catalyst, short reaction times. | thieme-connect.de |

Atom-Economical Approaches: Multicomponent and Domino Reactions

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that align perfectly with green chemistry principles. tandfonline.com By combining several reaction steps into a single operation, they reduce the number of purification steps, minimize solvent use and waste generation, and save time and energy. tandfonline.comnih.gov

The synthesis of pyrrolidine derivatives has greatly benefited from such approaches. One-pot, three-component reactions, often involving a [3+2] cycloaddition of an azomethine ylide, are widely used to construct the pyrrolidine ring with a high degree of complexity and stereochemical control. tandfonline.comacs.orgrsc.org These reactions can be performed under various green conditions, including catalyst-free in benign solvents or using microwave irradiation. tandfonline.com For instance, a domino reaction for synthesizing pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes has been developed using a multi-catalyst system under aerobic conditions, with oxygen as the sole oxidant, making the transformation green. nih.gov These methods provide rapid access to diverse libraries of pyrrolidine-containing scaffolds from simple and readily available starting materials. rasayanjournal.co.intandfonline.combeilstein-journals.org

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 2 3 Ethylphenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

NMR spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the carbon-hydrogen framework of a molecule. creative-biostructure.com By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of atomic connectivity can be constructed. creative-biostructure.com

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each unique proton and carbon atom within the 2-(3-Ethylphenyl)pyrrolidine molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the protons of the ethylphenyl group and the pyrrolidine (B122466) ring. The aromatic protons on the 3-ethylphenyl substituent would typically appear in the downfield region (δ 7.0-7.4 ppm). The ethyl group protons would present as a quartet for the methylene (B1212753) group (CH₂) and a triplet for the methyl group (CH₃), with their exact chemical shifts influenced by the aromatic ring. The protons on the pyrrolidine ring would produce more complex signals in the upfield region (δ 1.8-3.5 ppm), often as multiplets due to their diastereotopic nature and spin-spin coupling with adjacent protons. vulcanchem.com The N-H proton of the pyrrolidine ring would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. vulcanchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of the ethylphenyl group would resonate in the δ 120-150 ppm range. The two carbons of the ethyl group would appear at distinct chemical shifts, with the methyl carbon being more upfield. The carbon atoms of the pyrrolidine ring would be observed in the aliphatic region of the spectrum. The carbon atom attached to the nitrogen (C-2 and C-5) would be expected to resonate further downfield compared to the other two carbons (C-3 and C-4) due to the electron-withdrawing effect of the nitrogen atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | Triplet | ~15 |

| Ethyl -CH₂ | Quartet | ~29 |

| Pyrrolidine C3, C4 -CH₂ | Multiplet | ~25-30 |

| Pyrrolidine C5 -CH₂ | Multiplet | ~46 |

| Pyrrolidine C2 -CH | Multiplet | ~60 |

| Pyrrolidine N-H | Broad Singlet | - |

| Aromatic C-H | Multiplet (7.0-7.4) | ~125-128 |

| Aromatic C-C | - | ~138, ~144 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. etamu.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. rsc.org For this compound (C₁₂H₁₇N), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for its unambiguous differentiation from other compounds with the same nominal mass. The calculated exact mass of this compound is 175.1361 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Both GC-MS and LC-MS are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. etamu.edunih.gov

GC-MS: In GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. etamu.edu This technique is well-suited for volatile and thermally stable compounds like this compound. The resulting mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. Key fragmentation pathways would likely involve the loss of the ethyl group, cleavage of the pyrrolidine ring, and the formation of a stable tropylium-like ion from the phenyl ring. The fragmentation pattern serves as a molecular fingerprint for identification. mdpi.com

LC-MS: For less volatile derivatives or in complex matrices, LC-MS is the preferred method. nih.gov The compound is separated by liquid chromatography before being introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. LC-MS analysis would provide the protonated molecule [M+H]⁺, confirming the molecular weight.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Expected Ion | m/z (mass-to-charge ratio) | Information Provided |

| HRMS | [M]⁺ | 175.1361 | Precise molecular formula confirmation |

| GC-MS | [M]⁺ | 175 | Molecular weight and fragmentation pattern |

| LC-MS | [M+H]⁺ | 176 | Molecular weight confirmation |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad peak in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the pyrrolidine ring. vulcanchem.com C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and pyrrolidine groups would be observed just below 3000 cm⁻¹. vulcanchem.com Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. vulcanchem.com Finally, the C-N stretching vibration of the pyrrolidine ring would likely appear in the 1200-1350 cm⁻¹ range. vulcanchem.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300-3500 (broad) |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | 1200-1350 |

X-ray Crystallography for Absolute Stereochemistry and Precise Molecular Geometry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a molecule like this compound, which contains a chiral center at the C2 position of the pyrrolidine ring, single-crystal X-ray diffraction would be invaluable.

The process would involve growing a suitable single crystal of this compound, potentially as a salt with a chiral acid to facilitate crystallization and determine the absolute configuration. This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build a model of the electron density, and thus the molecular structure.

While no specific crystallographic data for this compound are available, studies on analogous compounds, such as 2-(aryl)pyrrolidine derivatives, have utilized this technique to unambiguously establish their solid-state conformation and stereochemistry. researchgate.net Such an analysis for this compound would provide definitive proof of the spatial arrangement of the 3-ethylphenyl group relative to the pyrrolidine ring.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Key bond lengths (Å) | Data not available |

| Key bond angles (°) | Data not available |

| Dihedral angles (°) | Data not available |

Note: This table is for illustrative purposes only, as no experimental data has been found for this compound.

Other Advanced Spectroscopic Techniques for Characterization

Beyond standard NMR and mass spectrometry, other advanced spectroscopic techniques are instrumental in providing a comprehensive characterization of a molecule like this compound.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy would provide information about the vibrational modes of the molecule. Specific peaks would correspond to the stretching and bending of bonds, such as the N-H bond in the pyrrolidine ring, C-H bonds in the aromatic and aliphatic regions, and the C-N bond. These techniques are particularly useful for identifying functional groups and can be used to study intermolecular interactions, such as hydrogen bonding.

Chiroptical Spectroscopy: Techniques like optical rotatory dispersion (ORD) and circular dichroism (CD) are essential for characterizing chiral molecules in solution. For an enantiomerically pure sample of this compound, these methods would show a characteristic spectrum that could be used to determine the absolute configuration by comparison with theoretical calculations or with data from structurally similar compounds.

Table 2: Hypothetical Advanced Spectroscopic Data for this compound

| Technique | Observed Features |

| FT-IR (cm⁻¹) | Data not available |

| Raman (cm⁻¹) | Data not available |

| Circular Dichroism | Data not available |

Note: This table is for illustrative purposes only, as no experimental data has been found for this compound.

Mechanistic Investigations of Chemical Reactions Involving 2 3 Ethylphenyl Pyrrolidine

Elucidation of Reaction Pathways and Intermediate Species Formation

The reaction pathways involving 2-(3-ethylphenyl)pyrrolidine are diverse and often hinge on the generation of key intermediates. The synthesis of N-substituted 2-aryl pyrrolidines, for instance, can proceed through various routes, including the palladium-catalyzed cross-coupling of aryl halides with pyrrolidine (B122466). evitachem.com A proposed pathway for the synthesis of N-(2-ethylphenyl)pyrrole and N-(ethylphenyl)pyrrolidine involves the use of copper chromite catalysts, suggesting a mechanism where cyclization occurs on the nitrogen atom after the formation of a Schiff's base intermediate. researchgate.netresearchgate.net

In the context of forming more complex heterocyclic systems, azomethine ylides are crucial intermediates. d-nb.info These 1,3-dipoles can be generated from various precursors and participate in [3+2] cycloaddition reactions to construct pyrrolidine rings. acs.orgmdpi.com For example, the reaction of azomethine ylides with electron-deficient alkenes is a powerful strategy for synthesizing highly functionalized chiral pyrrolidines. acs.org The formation of these intermediates and their subsequent reactions are often influenced by the substituents on the starting materials, which can dictate the stereochemical outcome of the reaction.

Another significant reaction pathway involves the functionalization of the pyrrolidine ring itself. For instance, the direct, catalytic, and regioselective synthesis of 2-alkyl, aryl, and alkenyl-substituted N-heterocycles can be achieved from N-oxides using copper catalysis. nih.govacs.org This method provides a one-step transformation, avoiding the often low-yielding and poorly regioselective synthesis of 2-haloazines as intermediates. nih.govacs.org

The formation of radical intermediates also plays a role in the chemistry of pyrrolidine derivatives. Nitrogen-centered radicals can be generated and undergo intermolecular amination of aromatic systems or addition to alkenes, leading to the construction of various N-heterocycles, including pyrrolidines. acs.org For example, a "nitrene radical" intermediate has been proposed in the iron-catalyzed C-H amination to form pyrrolidines. acs.org

Table 1: Key Intermediates in Reactions Involving Pyrrolidine Scaffolds

| Intermediate Species | Reaction Type | Method of Generation | Subsequent Reaction | Ref |

| Azomethine Ylide | [3+2] Cycloaddition | From imines and α-halo carbonyls, or photochemical routes | Dipolar cycloaddition with alkenes | d-nb.infoacs.org |

| Schiff's Base | Cyclization | Condensation of an amine and a carbonyl compound | Intramolecular cyclization to form heterocycles | researchgate.net |

| Nitrene Radical | C-H Amination | From sulfonyl azides or via metal catalysis | Intramolecular C-H insertion to form pyrrolidines | acs.org |

| Organometallic Species | Cross-Coupling | Oxidative addition of an aryl halide to a metal catalyst | Transmetalation and reductive elimination | acs.org |

Study of Nucleophilic and Electrophilic Reactivity Profiles of the Pyrrolidine Moiety

The pyrrolidine moiety in this compound possesses both nucleophilic and electrophilic character, which is central to its reactivity. The nitrogen atom of the pyrrolidine ring is inherently nucleophilic due to the presence of a lone pair of electrons. This nucleophilicity allows it to participate in a variety of reactions, including alkylation, acylation, and acting as a base. vulcanchem.com

The nucleophilic character of the pyrrolidine nitrogen is fundamental to its role in catalysis. Pyrrolidine derivatives are widely used as organocatalysts, where the nitrogen atom initiates the catalytic cycle by attacking an electrophilic substrate. nih.gov The nucleophilicity of pyrrolidines has been quantified and compared with their Brønsted basicities, showing that while there is a general trend, the correlation is not always straightforward. nih.gov

Conversely, the pyrrolidine ring can also exhibit electrophilic character, particularly when functionalized with electron-withdrawing groups or when it is part of a larger, more complex structure. For instance, in pyrrolidine-2,5-diones, the carbonyl groups render the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. smolecule.com Similarly, the C2 position of the pyrrolidine ring can become electrophilic in certain reactions, such as in the reaction of N-oxides with Grignard reagents, where the N-oxide activates the C2 position towards nucleophilic attack. nih.gov

The reactivity of the pyrrolidine moiety can be modulated by the substituents on the ring. In this compound, the ethylphenyl group at the 2-position influences the steric and electronic environment around the nitrogen atom, thereby affecting its nucleophilicity and the regioselectivity of its reactions.

Influence of Steric and Electronic Factors on Reaction Mechanisms

Steric and electronic factors play a crucial role in dictating the outcome and mechanism of reactions involving this compound. The ethyl group on the phenyl ring, while primarily contributing steric bulk, can also have subtle electronic effects.

Steric Effects: The steric hindrance provided by the 3-ethylphenyl group at the C2 position can direct the approach of incoming reagents. In asymmetric catalysis, for example, the stereochemistry at the 2-position is critical for achieving high enantioselectivity. The bulky substituent can block one face of the molecule, forcing the substrate to approach from the less hindered side. acs.org This "synergistic steric effect" can be enhanced by other groups within the molecule or catalyst system to achieve high levels of diastereo- and enantioselectivity. acs.org In reactions like the Aza-Diels-Alder reaction, steric hindrance from ortho-substituents on an N-aryl group can completely alter the reaction pathway, preventing the expected cycloaddition and leading to the formation of a different product. beilstein-journals.org

Electronic Effects: The electronic nature of the substituents on the pyrrolidine ring and the aromatic moiety significantly influences reactivity. Electron-donating groups on the phenyl ring can increase the electron density on the pyrrolidine nitrogen, potentially enhancing its nucleophilicity and catalytic activity in certain reactions. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the nitrogen but may enhance the electrophilicity of other parts of the molecule. In the context of pyrazole (B372694) chemistry, which shares some reactivity principles with pyrrolidines, electron-donating substituents on the ring have been shown to increase the reactivity of the annular nitrogen. mdpi.com Similarly, in the synthesis of pyrano[2,3-c]pyrazole derivatives, the electronic effects of the various components are crucial for the successful cyclization to the final product. researchgate.net

Table 2: Influence of Substituent Effects on Reactivity

| Factor | Effect | Example Reaction | Consequence | Ref |

| Steric Hindrance | Directs incoming reagents | Asymmetric aldol (B89426) reactions | High enantioselectivity | |

| Prevents expected reaction | Aza-Diels-Alder reaction | Formation of alternative products | beilstein-journals.org | |

| Electron-Donating Groups | Increase nitrogen nucleophilicity | Catalytic oxidation reactions | Enhanced catalytic activity | |

| Electron-Withdrawing Groups | Decrease nitrogen nucleophilicity | Not specified | May increase thermal/chemical stability |

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing insights into transition states and intermediates that are often difficult to observe experimentally. sumitomo-chem.co.jp Density Functional Theory (DFT) is a widely used method for these investigations. sumitomo-chem.co.jprsc.org

For reactions involving pyrrolidine derivatives, computational studies have been employed to understand various aspects of their reactivity. For instance, DFT calculations have been used to elucidate the mechanism of the synthesis of pyrrolidinedione derivatives, detailing the energetics of Michael addition, Nef-type rearrangement, and cyclization steps. rsc.org These studies can predict the energy barriers for each step of the reaction, helping to identify the rate-determining step and rationalize the observed product distribution. rsc.org

In the context of palladium-catalyzed reactions, computational studies have been instrumental in understanding the mechanism of ring-opening cross-coupling of aziridines to form amine derivatives, a reaction class with parallels to pyrrolidine chemistry. acs.org These studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, and explain the origins of regioselectivity and stereospecificity. acs.org

Furthermore, computational methods can predict the relative stabilities of different tautomers and conformers, which can be crucial for understanding the reactivity of flexible molecules like pyrrolidines. researchgate.netbeilstein-journals.org For example, calculations have shown that for some substituted pyrrolidin-2,3-diones, the enamine form is stabilized by an intramolecular hydrogen bond. beilstein-journals.org These theoretical insights, when combined with experimental data, provide a comprehensive picture of the reaction mechanism.

Table 3: Application of Computational Methods in Mechanistic Studies

| Computational Method | Application | Information Obtained | Ref |

| Density Functional Theory (DFT) | Elucidation of reaction pathways | Energy barriers, transition state structures, intermediate stabilities | sumitomo-chem.co.jprsc.org |

| Study of catalytic cycles | Mechanism of oxidative addition, transmetalation, reductive elimination | acs.org | |

| Tautomerism and conformational analysis | Relative stabilities of tautomers and conformers | researchgate.netbeilstein-journals.org |

Computational Chemistry and Theoretical Studies on 2 3 Ethylphenyl Pyrrolidine

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-(3-Ethylphenyl)pyrrolidine focuses on understanding its three-dimensional structure and conformational flexibility, which are critical determinants of its chemical and biological behavior. The structure consists of a pyrrolidine (B122466) ring, which is a five-membered saturated heterocycle, attached to a 3-ethylphenyl group.

The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope (E) or twisted (T) forms. researchgate.net These conformations are characterized by pseudorotation parameters: the phase angle (P) and the maximum puckering amplitude (Φmax). researchgate.net Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This is achieved by rotating the single bonds (dihedral angles) and calculating the steric energy for each resulting conformation. iupac.org For this compound, key rotatable bonds exist between the pyrrolidine and phenyl rings, and within the ethyl substituent.

Generating all possible structures can reveal molecular distortions with unfavorable bond lengths and angles, as well as steric and electrostatic repulsions between non-bonded atoms. iupac.org Computational methods like semi-empirical quantum mechanics (e.g., AM1) or more advanced techniques can be used to perform these analyses and determine the preferred spatial arrangement of the atoms. researchgate.net The great interest in the pyrrolidine scaffold is partly due to the increased three-dimensional coverage arising from the non-planarity of the ring, a phenomenon known as "pseudorotation." researchgate.net

Table 1: Computed Molecular Properties of this compound This interactive table summarizes key computed physicochemical properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N | PubChem nih.gov |

| Molecular Weight | 175.27 g/mol | PubChem nih.gov |

| XLogP3 | 2.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 12 Ų | PubChem nih.gov |

Note: Data is computationally generated and sourced from the PubChem database.

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

The process involves two main steps:

Sampling: Generating a variety of possible binding poses of the ligand in the active site of the receptor.

Scoring: Evaluating and ranking these poses using a scoring function that estimates the binding affinity.

Docking studies on pyrrolidine derivatives have been performed to explore their potential as inhibitors for various enzymes. For instance, docking has been used to study pyrrolidine-2,3-dione (B1313883) derivatives as potential inhibitors of biomacromolecules like DNA and various enzymes. beilstein-journals.orgnih.gov In such studies, the interactions between the ligand and amino acid residues in the binding pocket are analyzed. For this compound, potential interactions could include:

Hydrogen bonding: The secondary amine in the pyrrolidine ring can act as both a hydrogen bond donor and acceptor.

Hydrophobic interactions: The ethylphenyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues of the target protein.

π-π Stacking: The aromatic phenyl ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

Molecular docking analyses of various pyrrolidine derivatives have successfully identified key interactions, such as hydrogen bonds with specific residues (e.g., Cys200, Ser242), that stabilize the ligand-receptor complex. beilstein-journals.orgnih.gov For example, one study identified a pyrrolidine derivative with a strong binding affinity (−9.51 kcal/mol) to its target. beilstein-journals.orgnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-receptor complex over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals the flexibility of both the ligand and the protein.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions in the complex from a reference structure over time. A stable RMSD value suggests that the complex has reached equilibrium and maintains a stable conformation.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone.

Interaction Analysis: MD simulations allow for the detailed analysis of hydrogen bonds, hydrophobic contacts, and other interactions throughout the simulation, revealing their persistence and importance for binding stability.

Studies on various ligand-protein complexes have shown that stable RMSD values and favorable binding free energies from MD simulations are strong indicators of potent inhibitors. researchgate.net Such simulations are crucial for validating docking results and understanding the conformational changes that may occur upon ligand binding. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.commdpi.com It is a widely used tool in chemistry and materials science to predict molecular properties. DFT calculations are valuable for understanding the intrinsic electronic characteristics of this compound, which govern its reactivity and spectroscopic behavior. The B3LYP functional is a common choice for such calculations. mdpi.comphyschemres.org

The electronic structure of a molecule is key to its chemical reactivity. DFT is used to calculate the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comphyschemres.org A small energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. acs.org This indicates lower stability and higher polarizability. acs.org These calculations can predict the most likely sites for electrophilic and nucleophilic attack on the molecule. irjweb.com

From these energy values, global reactivity descriptors can be calculated:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2

Electronegativity (χ): χ = -μ

Electrophilicity Index (ω): ω = μ² / (2η)

Table 2: Illustrative DFT-Calculated Electronic Properties This table shows a typical output for FMO analysis. Note: These values are for illustrative purposes and are not specific experimental or calculated data for this compound.

| Parameter | Illustrative Value (eV) | Description |

| E_HOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.20 | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | 2.60 | Resistance to change in electron configuration |

| Electronegativity (χ) | 3.55 | Power to attract electrons |

DFT and other computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and verification. researchgate.net By calculating properties like vibrational frequencies and nuclear magnetic shielding tensors, theoretical spectra can be generated and compared with experimental data.

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR absorption bands to specific molecular vibrations, such as C-H, N-H, and C-N stretching and bending modes. uantwerpen.be

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. uantwerpen.be Comparing these predicted shifts with experimental NMR spectra aids in the complete structural assignment of the molecule. Discrepancies between experimental and DFT-predicted values can often be resolved by considering solvent effects or conformational averaging.

Electronic Structure Analysis and Reactivity Prediction (e.g., HOMO/LUMO Energy Gaps)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. researcher.liferesearchgate.netresearchgate.net

The development of a QSAR/QSPR model involves several steps:

Data Set Collection: A series of structurally related compounds with known activities or properties is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed activity.

Validation: The predictive power of the model is assessed using internal (e.g., cross-validation) and external validation techniques. researchgate.net

For 2-aryl-pyrrolidine derivatives, QSAR studies have been employed to understand the structural requirements for inhibiting various biological targets. researchgate.netacs.org Such studies on pyrrolidine analogs have indicated that properties like hydrophobicity and the presence of specific substituent groups can significantly influence their biological activity. researchgate.netresearchgate.net

Table 3: Comparison of Computed Descriptors for 2-Aryl-Pyrrolidine Analogs This table illustrates how descriptors vary with small structural changes, a key aspect of QSAR/QSPR studies.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) |

| 2-Phenylpyrrolidine | C₁₀H₁₃N | 147.22 | 2.1 | 12.03 |

| 2-(3-Methylphenyl)pyrrolidine | C₁₁H₁₅N | 161.25 | 2.5 | 12.03 |

| This compound | C₁₂H₁₇N | 175.27 | 2.6 | 12.03 |

Note: Data is computationally generated and sourced from PubChem and other chemical databases.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques employed to identify and optimize lead compounds in the drug discovery pipeline. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. Virtual screening, in turn, utilizes these pharmacophore models to rapidly search large databases of chemical compounds for molecules that match the defined features.

To date, specific and detailed research findings from pharmacophore modeling and virtual screening studies focused exclusively on this compound are not extensively documented in publicly available scientific literature. However, the general principles of these methodologies can be applied to understand how such studies would be theoretically conducted for this compound.

A hypothetical pharmacophore model for a target interacting with this compound would likely be generated based on the compound's key structural features. These features would be identified and spatially mapped to create a 3D query for virtual screening.

Key Pharmacophoric Features of this compound:

| Feature Type | Description | Potential Role in Target Interaction |

| Aromatic Ring | The ethylphenyl group. | Can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a binding pocket. |

| Hydrophobic Center | The ethyl substituent and the phenyl ring. | Crucial for binding to hydrophobic pockets within a protein target. |

| Hydrogen Bond Donor | The secondary amine in the pyrrolidine ring. | Can form a hydrogen bond with an acceptor group on the target protein. |

| Hydrogen Bond Acceptor | The nitrogen atom in the pyrrolidine ring (with its lone pair of electrons). | Can accept a hydrogen bond from a donor group on the target protein. |

| Positive Ionizable | The secondary amine can be protonated at physiological pH. | May engage in ionic interactions with negatively charged residues like aspartate or glutamate. |

Once a pharmacophore model is established, it can be used as a filter in virtual screening campaigns against large compound libraries. The goal is to identify a diverse set of "hits" that possess the same essential chemical features arranged in a similar spatial orientation as this compound. These hits would then be prioritized for further computational analysis, such as molecular docking, and subsequent experimental validation.

The process of a virtual screening campaign involving a pharmacophore derived from this compound would typically follow these steps:

Theoretical Virtual Screening Workflow:

| Step | Description | Objective |

| 1. Database Preparation | A large database of 3D conformers of chemical compounds is prepared. | To create a searchable chemical space. |

| 2. Pharmacophore-Based Filtering | The database is screened using the defined pharmacophore model. | To rapidly identify molecules that match the key pharmacophoric features. |

| 3. Hit Pruning | The initial list of hits is refined based on additional criteria such as drug-likeness (e.g., Lipinski's rule of five), ADME (absorption, distribution, metabolism, and excretion) properties, and potential for toxicity. | To reduce the number of false positives and select for compounds with favorable properties. |

| 4. Molecular Docking | The refined set of hits is docked into the binding site of the target protein. | To predict the binding conformation and estimate the binding affinity of the potential ligands. |

| 5. Scoring and Ranking | The docked compounds are scored and ranked based on their predicted binding energies and interaction patterns. | To prioritize the most promising candidates for experimental testing. |

While specific data tables and detailed research findings for this compound are not available, the application of these computational methods holds significant promise for exploring its therapeutic potential and for the discovery of novel, active compounds. Future research in this area would be invaluable in providing concrete data to validate these theoretical approaches.

In Vitro Biological Activity and Mechanistic Investigations at the Molecular and Cellular Level for 2 3 Ethylphenyl Pyrrolidine

Receptor Binding and Functional Assays (In Vitro)

No specific data regarding the ligand affinity (Kᵢ), half-maximal inhibitory concentration (IC₅₀), or half-maximal effective concentration (EC₅₀) for 2-(3-Ethylphenyl)pyrrolidine at any receptor is available in the reviewed literature. While studies on other pyrrolidine (B122466) derivatives show interactions with various receptors, including dopamine (B1211576), serotonin, and sigma receptors, these findings cannot be attributed to this compound. nih.govnih.govmdpi.comupenn.edunih.govnih.gov

There are no published competitive binding studies that specifically investigate this compound to determine its affinity or selectivity for various receptor targets.

Information from radioligand binding assays specifically utilizing or investigating this compound is not present in the available scientific literature. Such assays are common for characterizing receptor interactions of novel compounds, but data for this particular molecule has not been reported. nih.govnih.govnih.govnih.gov

Competitive Binding Studies

Enzyme Inhibition Studies (In Vitro)

There is no available data from targeted enzyme activity assays for this compound against enzymes such as Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Lipoxygenase (LOX), Dipeptidyl peptidase-IV (DPP-IV), Glycogen synthase kinase-3β (GSK-3β), or inducible Nitric Oxide Synthase (iNOS). Although some pyrrolidine derivatives have been investigated as inhibitors for enzymes like DPP-IV, these results are not specific to this compound. bindingdb.org

Due to the absence of enzyme activity assays, there is no information on the inhibition kinetics or the potency (IC₅₀ values) of this compound against any enzymatic target.

Targeted Enzyme Activity Assays (e.g., COX-1, COX-2, LOX, DPP-IV, GSK-3β, iNOS)

Cellular Assays for Mechanistic Insights (In Vitro)

In vitro cellular assays are fundamental for elucidating the mechanisms of action of a compound at the cellular level. For this compound and its analogs, these assays provide critical information on how the compound influences cellular behavior, signaling, and interactions with cellular machinery.

Modulation of Intracellular Signaling Pathways (e.g., Phosphorylation Events)

The biological effects of small molecules are often mediated through the modulation of specific intracellular signaling pathways, which typically involve a cascade of protein phosphorylation and dephosphorylation events. Research into compounds structurally related to this compound investigates their potential to influence these pathways.

Kinase signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, JNK) and the PI3K/AKT/mTOR pathway, are central to cellular processes like survival, proliferation, and inflammation and are common targets for therapeutic intervention. oup.com The dysregulation of these pathways is implicated in numerous diseases. google.com

For instance, studies on certain phenyl-containing heterocyclic compounds investigate their ability to modulate signaling cascades. One example is the benzazepine derivative SKF83959, which has a phenyl group and an amine-containing ring system. Its activity in striatal neurons was found to be mediated through the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium, which in turn activates the phosphatase calcineurin. physiology.org This demonstrates a mechanism where a compound can trigger a dephosphorylation cascade, altering the activity of downstream proteins. physiology.org Furthermore, signaling mediated by the gp130 receptor, which can be activated by cytokines like IL-6, involves the phosphorylation of the JAK/STAT pathway and activation of the ERK MAPK cascade. google.com Assays often measure the phosphorylation status of key proteins in these pathways (e.g., phospho-STAT3) to determine if a compound has an effect. frontiersin.org

Effects on Specific Cellular Processes (e.g., Neurite Outgrowth, Mitochondrial Function)

Cell-based assays are crucial for determining a compound's effect on complex cellular processes such as neurogenesis and metabolic function. Neurite outgrowth and mitochondrial function are two interconnected processes vital for neuronal health and regeneration. nih.govnih.gov

Mitochondrial Function: Mitochondria are central to cellular energy production and survival. mdpi.com Their function can be assessed by measuring parameters like the oxygen consumption rate (OCR), ATP production, and mitochondrial membrane potential. frontiersin.orgfrontiersin.org Research has demonstrated that compounds capable of promoting neurite outgrowth can also enhance mitochondrial function. frontiersin.orgfrontiersin.org For example, agents that protect against cellular stress have been shown to ameliorate mitochondrial dysfunction. mdpi.com The activation of specific signaling pathways, such as RAR-β signaling, can enhance the transport of mitochondria to the growing ends of neurites, supplying the energy required for their extension. nih.govnih.gov

Interactions with Specific Biomacromolecules (e.g., DNA, BSA, CDKs)

To understand a compound's mechanism, it is essential to identify its direct molecular binding partners. In vitro binding and enzymatic assays are used to quantify these interactions.

Interactions with Common Proteins (e.g., BSA): Bovine Serum Albumin (BSA) is a protein commonly used in in vitro assays. googleapis.com Assessing a compound's binding to serum albumins is important for understanding its potential pharmacokinetic profile, as extensive binding can affect its free concentration and availability to therapeutic targets.

Interactions with Therapeutic Targets (e.g., CDKs): Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. google.com Because their dysregulation is a hallmark of many cancers, they are a major target for drug development. google.com In vitro kinase assays are used to screen for compounds that can inhibit CDK activity. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate protein, and an inhibitor's potency is determined by its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). doi.orgmdpi.com The interaction of novel pyrrolidine derivatives with specific CDKs would be a key indicator of their potential as cell cycle modulators. google.com

Structure-Activity Relationship (SAR) Studies from In Vitro Data

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. By systematically modifying the structure of a lead compound like this compound, researchers can identify the chemical motifs responsible for its potency and selectivity.

Influence of Substituent Modifications on Biological Profile

The nature and position of substituents on the phenyl and pyrrolidine rings can dramatically alter a compound's biological profile.

Phenyl Ring Substitutions: SAR studies on related scaffolds have shown that both the position and the electronic properties of substituents on an aromatic ring are critical. For some monoamine transporter inhibitors, substitutions at the 3- and 4-positions of the phenyl ring result in higher potency compared to substitutions at the 2-position. researchgate.net In a series of sulfonylpyrrolidine antivirals, modifying the substituents on the aryl amide portion revealed that a 2,5-dimethylphenyl group provided a significant increase in potency compared to single substitutions at various positions, including a 2-ethylphenyl group. nih.gov The introduction of electron-withdrawing groups, such as in a 3,4-dichlorophenyl analog, has been shown to yield high potency at the dopamine transporter (DAT). nih.gov Conversely, electron-donating groups like methoxy (B1213986) substituents can also enhance activity, as seen in some antimycobacterial N-arylpiperazines where 3-alkoxy derivatives were more active than 2- or 4-alkoxy isomers. mdpi.com

Table 1: SAR data for analogs with structural variation in the aryl amide region of a sulfonylpyrrolidine scaffold, showing the effect of different phenyl substitutions on antiviral potency. nih.gov Data adapted from a study on hRSV inhibitors.

Pyrrolidine Ring Modifications: Modifications to the pyrrolidine ring itself also have a significant impact. For example, increasing the size of the nitrogen-containing ring from a five-membered pyrrolidine to a six-membered piperidine (B6355638) has been shown to cause a substantial loss in potency for monoamine uptake inhibitors. nih.gov

Stereochemical Effects on Activity

The carbon at the 2-position of the pyrrolidine ring in this compound is a chiral center, meaning the compound exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-(3-Ethylphenyl)pyrrolidine and (S)-2-(3-Ethylphenyl)pyrrolidine. The three-dimensional arrangement of atoms is often critical for a molecule's interaction with chiral biological targets like receptors and enzymes.

In vitro studies on closely related compounds have demonstrated the profound importance of stereochemistry. For example, in the case of pyrovalerone analogs, which also feature a 2-substituted pyrrolidine ring, the biological activity was found to reside almost exclusively in the (S)-enantiomer. nih.govdrugs.ie The (S)-isomer of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one was potent at both the dopamine and norepinephrine (B1679862) transporters, while the (R)-enantiomer was effectively inactive. drugs.ie This enantioselectivity highlights that the specific spatial orientation of the phenyl group relative to the pyrrolidine ring is crucial for optimal binding to the target proteins. In other contexts, such as asymmetric catalysis, the (R)-configuration of certain pyrrolidine derivatives is preferred for achieving high enantioselectivity. Therefore, separating and testing the individual enantiomers of this compound is a critical step in understanding its biological activity.

Table of Mentioned Compounds

Based on the current scientific literature available through the performed searches, detailed in vitro metabolism and biotransformation studies focusing specifically on the chemical compound This compound have not been documented.

The search results yielded information on the metabolism of structurally related compounds, such as other pyrrolidine derivatives (e.g., α-pyrrolidinophenones, daclatasvir) and phenylalkylamines (e.g., methyl-amphetamines). These studies describe general metabolic pathways that are common for such structures, including:

Phase I Reactions : Aromatic hydroxylation, alkyl group oxidation, hydroxylation of the pyrrolidine ring, and oxidative ring-opening of the pyrrolidine moiety. nih.govresearchgate.netnih.gov

Phase II Reactions : Conjugation of metabolites through glucuronidation and sulfation. nih.govnih.govresearchgate.net

However, to maintain scientific accuracy and strictly adhere to the request of focusing solely on this compound, no specific data from in vitro studies—including identified metabolites or the enzymes involved in its biotransformation—can be provided. Extrapolating findings from analogous compounds would be speculative and would not meet the required standard of evidence for a scientific article on this particular molecule.

Therefore, the requested article with detailed research findings, data tables, and specific metabolic pathways for this compound cannot be generated at this time due to a lack of available scientific research on its metabolism.

Metabolism and Biotransformation Studies in Vitro of 2 3 Ethylphenyl Pyrrolidine

Identification and Characterization of Major Metabolites (In Vitro)

There are no published studies that have identified or characterized the major in vitro metabolites of 2-(3-Ethylphenyl)pyrrolidine. In typical in vitro metabolism studies, compounds are incubated with liver microsomes or hepatocytes, and the resulting metabolites are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). However, the results of such analyses for this compound have not been reported in the accessible scientific literature.

Role of Specific Metabolic Enzymes (e.g., Cytochrome P450 Isoenzymes, Aldehyde Oxidase)

The specific metabolic enzymes responsible for the biotransformation of this compound have not been identified. Generally, compounds containing a pyrrolidine (B122466) ring can be substrates for various phase I and phase II metabolic enzymes. libretexts.org The Cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms like CYP3A4, CYP2D6, CYP2C9, and CYP2C19, are frequently involved in the oxidation of nitrogen-containing heterocyclic compounds. rsc.orghyphadiscovery.com Additionally, flavin-containing monooxygenases (FMOs) can catalyze the N-oxidation of pyrrolidine rings. libretexts.org Aldehyde oxidase (AO) is another key enzyme in the metabolism of nitrogen-containing heterocycles. acs.org However, without specific experimental data from incubations with recombinant enzymes or the use of specific chemical inhibitors, the precise contribution of these or other enzymes to the metabolism of this compound remains unknown.

Investigation of Reactive Metabolite Formation (In Vitro)

There is no available information from in vitro studies regarding the formation of reactive metabolites from this compound. The assessment of reactive metabolite formation is a critical step in drug discovery to evaluate the potential for idiosyncratic drug-induced toxicities. mdpi.com Such studies typically involve incubating the compound with liver microsomes in the presence of trapping agents like glutathione (B108866) (GSH) to capture and identify any electrophilic intermediates that may form. mdpi.com The absence of any published reports on such investigations for this compound means its potential to form reactive metabolites has not been characterized.

Emerging Research Directions and Future Perspectives for 2 3 Ethylphenyl Pyrrolidine

Development of Novel and Efficient Synthetic Strategies for Pyrrolidine (B122466) Scaffolds

The synthesis of pyrrolidine derivatives, particularly enantiomerically pure 2-arylpyrrolidines, is a major focus of current research. rsc.org Traditional methods often face challenges, but new strategies are continuously being developed to improve efficiency, stereoselectivity, and substrate scope.

One promising approach is the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine. organic-chemistry.org This method successfully addresses previous issues with the stereochemical lability of intermediates and provides a reliable way to synthesize a wide range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.org Another innovative strategy involves the rhodium(III)-catalyzed formal [4+1] cycloaddition of unactivated terminal alkenes and nitrene sources, offering a new route to various pyrrolidine structures, including spiro-pyrrolidines. nih.gov

Multicomponent reactions (MCRs) are also gaining traction for their ability to construct complex molecules in a single step. tandfonline.com For instance, a five-component reaction to build spiro-pyrrolidines has been shown to be accelerated in microdroplets and thin films. rsc.org Other notable methods include the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which is a classic and extensively studied route to synthetic pyrrolidines. nih.gov Researchers are also exploring intramolecular cyclization cascade reactions, such as those involving N-(4,4-diethoxybutyl)sulfonamides, to produce 1-sulfonyl-2-arylpyrrolidines under mild conditions. tandfonline.com

| Synthetic Strategy | Key Features | Catalyst/Reagents | Target Pyrrolidine Type |

| Enantioselective α-Arylation | High enantioselectivity and good yields. organic-chemistry.org | Pd(OAc)2, tBu3P-HBF4. organic-chemistry.org | 2-Aryl-N-Boc-pyrrolidines. organic-chemistry.org |

| Rh(III)-Catalyzed [4+1] Cycloaddition | Utilizes simple alkenes as a four-carbon source. nih.gov | Rh(III) catalyst, TfOH. nih.gov | Spiro-pyrrolidines. nih.gov |

| Five-Component MCR | Accelerated reaction times in microdroplets. rsc.org | Mild heating. rsc.org | Spiro-pyrrolidines. rsc.org |

| 1,3-Dipolar Cycloaddition | Classical and versatile method. nih.gov | Azomethine ylides, alkenes. nih.gov | Functionalized pyrrolidines. nih.gov |

| Intramolecular Cyclization Cascade | Mild reaction conditions, good yields. tandfonline.com | Acid catalyst. tandfonline.com | 1-Sulfonyl-2-arylpyrrolidines. tandfonline.com |

Integration of Advanced Computational and Experimental Methodologies for Compound Characterization and Mechanism Elucidation

The synergy between computational modeling and experimental techniques is proving invaluable for characterizing pyrrolidine derivatives and understanding their reaction mechanisms. Density Functional Theory (DFT) calculations, for example, have been employed to unveil the stereospecific mechanism of cyclobutane (B1203170) synthesis from pyrrolidine contraction, identifying the rate-determining step and explaining the stereoretentive outcome. acs.org

Quantum chemical studies have also been used to investigate the multi-step synthesis of pyrrolidinedione derivatives, providing insights into the energy barriers of each stage, including Michael addition, Nef-type rearrangement, and cyclization. rsc.org These computational approaches, combined with experimental data, allow for a more accurate prediction of reaction pathways and the properties of resulting compounds. researchgate.net For instance, molecular dynamics simulations using both non-polarizable and polarizable force fields are becoming instrumental in determining the thermophysical properties of pyrrolidinium-based ionic liquids for applications like Li-ion batteries. researchgate.net

Experimental characterization is also advancing, with techniques like X-ray diffraction providing detailed structural information. Spectroscopic methods, including NMR and mass spectrometry, are crucial for confirming the structures of newly synthesized compounds and for studying their interactions. researchgate.netmdpi.com

Exploration of Novel Molecular Targets for Mechanism-Based Interventions

The pyrrolidine scaffold is a common feature in molecules targeting a wide array of biological systems. nih.govresearchgate.net Research is actively exploring new molecular targets for pyrrolidine derivatives, including those related to cancer, infectious diseases, and neurological disorders. mdpi.commdpi.comfrontiersin.org

For example, novel 2-(het)arylpyrrolidine-1-carboxamides have been synthesized and evaluated for their in vitro and in vivo anticancer activity against M-Hela tumor cell lines, with some compounds showing activity twice that of the reference drug tamoxifen. mdpi.com Additionally, certain pyrrolidine-1-carboxamides containing a benzofuroxan (B160326) moiety have demonstrated the ability to suppress bacterial biofilm growth. mdpi.com

Docking studies are frequently used to predict and understand the interactions between pyrrolidine derivatives and their biological targets. mdpi.com This computational approach helps in the rational design of new compounds with improved affinity and selectivity. For instance, docking calculations have been used to identify potential protein targets for new aminoquinone hybrid molecules with anticancer properties. mdpi.com The diverse biological activities of pyrrolidine derivatives highlight their potential as lead compounds for the development of new therapeutic agents. frontiersin.org

| Compound Class | Biological Activity | Potential Molecular Targets |

| 2-(Het)arylpyrrolidine-1-carboxamides | Anticancer, Anti-biofilm. mdpi.com | Not specified. |

| Pyrrolidine-substituted 3-amido-9-ethylcarbazole | Antiproliferative, Acetylcholinesterase inhibition. frontiersin.org | Not specified. |

| Pyrrolidine oxadiazoles | Anthelmintic. frontiersin.org | Not specified. |

| Pyrrolidine sulfonamide derivatives | Antidiabetic. frontiersin.org | DPP-IV inhibitors. frontiersin.org |

Advanced Spectroscopic Applications for Real-time Reaction Monitoring and Biological Interaction Studies

Advanced spectroscopic techniques are becoming essential for real-time monitoring of chemical reactions and for studying the interactions of pyrrolidine compounds in biological systems. beilstein-journals.orgmdpi.com Techniques such as in-line High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy allow for rapid optimization of reaction conditions. beilstein-journals.org

Benchtop 19F NMR spectroscopy, for instance, has been used to monitor the Biginelli cyclocondensation in real-time, providing mechanistic insights by tracking the formation of products and intermediates. nih.gov This capability is particularly useful for complex multi-component reactions. nih.gov Similarly, Raman spectroscopy can be integrated into automated platforms for online reaction monitoring, helping to control reaction times and minimize byproduct formation. researchgate.net

In the realm of biological interactions, spectroscopic methods are used to study the binding of pyrrolidine derivatives to proteins like Human Serum Albumin (HSA). nih.gov UV-visible absorption and fluorescence spectroscopy can determine binding constants and provide information about the nature of the interaction. nih.govnih.gov NMR spectroscopy is also employed to elucidate the specific parts of a molecule, such as the pyrrolidine ring, that are involved in binding to nanoparticles or biological macromolecules. nih.gov

| Spectroscopic Technique | Application | Key Advantages |

| Benchtop 19F NMR | Real-time reaction monitoring. nih.gov | Quantitative, no deuterated solvents required. nih.gov |

| Raman Spectroscopy | Online reaction monitoring. researchgate.net | Chemical specificity, well-established for bioprocesses. mdpi.com |

| UV-Visible Spectroscopy | Monitoring bioprocesses, studying protein binding. mdpi.comnih.gov | Simple, low-cost, real-time analysis. mdpi.com |

| Fluorescence Spectroscopy | Studying protein binding. nih.gov | High sensitivity. mdpi.com |

| NMR Spectroscopy | Elucidating binding interactions. nih.gov | Detailed structural information on interactions. nih.gov |

Q & A

Q. What are the key physicochemical properties of 2-(3-Ethylphenyl)pyrrolidine that influence its behavior in experimental settings?

The compound’s molecular weight, solubility, and stability are critical for experimental design. Based on structural analogs:

- Molecular weight : ~205 g/mol (estimated for C₁₃H₁₇N).

- Density : Predicted to be 1.07–1.10 g/cm³, similar to 2-(2-fluorophenyl)pyrrolidine .

- Solubility : Likely low water solubility (common for aromatic pyrrolidines); use polar aprotic solvents (e.g., DMSO, DMF) .

- Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis of the pyrrolidine ring .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their respective yields and challenges?

Two primary methods are used:

- Palladium-catalyzed cross-coupling : React 3-ethylphenylboronic acid with a pyrrolidine precursor (e.g., 2-bromopyrrolidine) using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH (yields ~60–75%) . Challenges include controlling regioselectivity and removing Pd residues.